2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine
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Overview
Description
2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine is a compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. These compounds have shown a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine typically involves the reaction of 4-methyl-6-phenylpyridazin-3-ol with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the ring.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions
Uniqueness
2-((4-Methyl-6-phenylpyridazin-3-yl)oxy)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with an ethanamine group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-methyl-6-phenylpyridazin-3-yl)oxyethanamine |
InChI |
InChI=1S/C13H15N3O/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)17-8-7-14/h2-6,9H,7-8,14H2,1H3 |
InChI Key |
SLKXQVBUDWJJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1OCCN)C2=CC=CC=C2 |
Origin of Product |
United States |
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